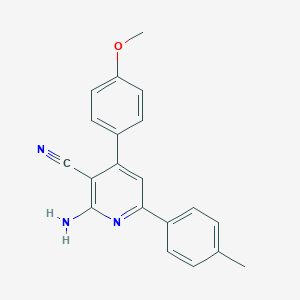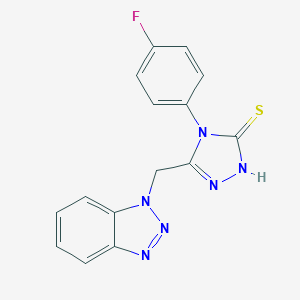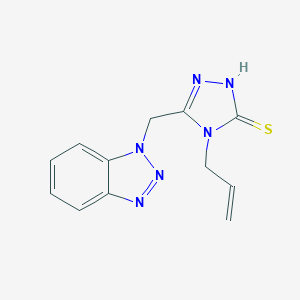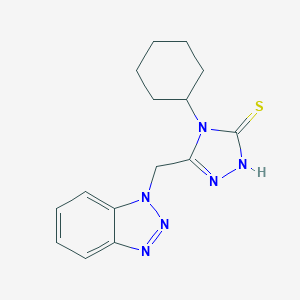![molecular formula C22H16FN3S B292658 3-[(4-Fluorobenzyl)sulfanyl]-5,6-diphenyl-1,2,4-triazine](/img/structure/B292658.png)
3-[(4-Fluorobenzyl)sulfanyl]-5,6-diphenyl-1,2,4-triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4-Fluorobenzyl)sulfanyl]-5,6-diphenyl-1,2,4-triazine is a compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug discovery and development. This compound is a member of the triazine family and has been shown to possess a range of biological activities, including antitumor, antiviral, and antibacterial properties.
Wirkmechanismus
The mechanism of action of 3-[(4-Fluorobenzyl)sulfanyl]-5,6-diphenyl-1,2,4-triazine is not fully understood. However, it has been suggested that its antitumor activity may be due to its ability to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
In addition to its antitumor activity, 3-[(4-Fluorobenzyl)sulfanyl]-5,6-diphenyl-1,2,4-triazine has also been shown to possess antibacterial and antiviral properties. It has been shown to inhibit the growth of a number of bacterial and viral strains, including Staphylococcus aureus and Herpes simplex virus.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-[(4-Fluorobenzyl)sulfanyl]-5,6-diphenyl-1,2,4-triazine is its broad range of biological activities, which makes it a potentially useful compound for drug discovery and development. However, one limitation is its relatively complex synthesis method, which may make it difficult to produce in large quantities.
Zukünftige Richtungen
There are a number of future directions for research on 3-[(4-Fluorobenzyl)sulfanyl]-5,6-diphenyl-1,2,4-triazine. One area of interest is its potential as a treatment for viral infections, such as HIV and Hepatitis C. Another area of interest is its potential as a treatment for bacterial infections, particularly those caused by antibiotic-resistant strains. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects or toxicity issues.
Synthesemethoden
The synthesis of 3-[(4-Fluorobenzyl)sulfanyl]-5,6-diphenyl-1,2,4-triazine involves a multistep process that begins with the reaction between 4-fluorobenzyl chloride and thiourea to form 4-fluorobenzylthiourea. This intermediate is then reacted with diphenylacetonitrile in the presence of a base to form the final product.
Wissenschaftliche Forschungsanwendungen
The potential applications of 3-[(4-Fluorobenzyl)sulfanyl]-5,6-diphenyl-1,2,4-triazine in scientific research are numerous. One area of interest is its antitumor activity, which has been demonstrated in a number of studies. For example, it has been shown to inhibit the growth of human breast cancer cells and induce apoptosis in human leukemia cells.
Eigenschaften
Molekularformel |
C22H16FN3S |
|---|---|
Molekulargewicht |
373.4 g/mol |
IUPAC-Name |
3-[(4-fluorophenyl)methylsulfanyl]-5,6-diphenyl-1,2,4-triazine |
InChI |
InChI=1S/C22H16FN3S/c23-19-13-11-16(12-14-19)15-27-22-24-20(17-7-3-1-4-8-17)21(25-26-22)18-9-5-2-6-10-18/h1-14H,15H2 |
InChI-Schlüssel |
QKXWGLWJZUZESK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(N=NC(=N2)SCC3=CC=C(C=C3)F)C4=CC=CC=C4 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(N=NC(=N2)SCC3=CC=C(C=C3)F)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl [({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)-3-(trifluoromethyl)anilino]acetate](/img/structure/B292576.png)
![ethyl [4-chloro({[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)anilino]acetate](/img/structure/B292577.png)
![ethyl [({[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-4-methylanilino]acetate](/img/structure/B292578.png)
![ethyl [4-chloro({[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)anilino]acetate](/img/structure/B292580.png)
![Ethyl [({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)-4-methylanilino]acetate](/img/structure/B292582.png)
![Ethyl [({[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)-3-methoxyanilino]acetate](/img/structure/B292583.png)

![2,4-Bis[(4-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B292589.png)
![2-({2-[(2-Oxo-2-phenylethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl}sulfanyl)-1-phenylethanone](/img/structure/B292590.png)
![2,4-Bis(methylsulfanyl)-7-(4-phenyl-1-piperazinyl)pyrimido[4,5-d]pyrimidine](/img/structure/B292593.png)
![Ethyl {[2-[(2-ethoxy-2-oxoethyl)sulfanyl]-7-(4-methyl-1-piperazinyl)pyrimido[4,5-d]pyrimidin-4-yl]sulfanyl}acetate](/img/structure/B292594.png)


